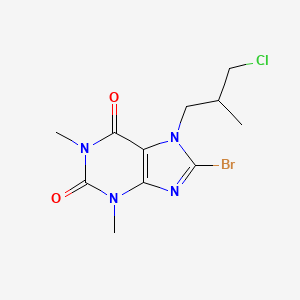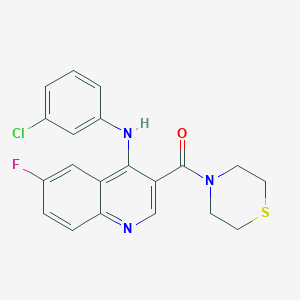
(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a quinoline derivative that has been shown to have a variety of biological effects, including antimicrobial and anticancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant area of research involving this compound is its synthesis and structural characterization. Novel compounds with similar structures have been synthesized and characterized using various spectroscopic techniques such as UV, IR, NMR, and mass spectrometry. These studies often involve density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and vibrational wave numbers of the compounds. Such research provides insights into the structural changes induced by substituting different electron-withdrawing groups and the thermodynamic stability and reactivity of these compounds (Shahana & Yardily, 2020).
Biological Activities
The potential biological activities of compounds structurally related to "(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone" have also been a subject of investigation. For instance, compounds with aminoquinoline and chlorophenyl groups have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential (Kuramoto et al., 2003). Additionally, some derivatives have exhibited distinct inhibition on the proliferation of cancer cell lines, suggesting their use in anticancer research (Tang & Fu, 2018).
Analytical Applications
Research has also explored the use of similar quinoline derivatives as analytical reagents. For example, 4,7-Phenanthroline-5,6-dione (a compound with structural similarities) has been used as a fluorogenic labeling reagent for the quality control of amino acids in pharmaceuticals, demonstrating the versatility of quinoline derivatives in analytical chemistry (Gatti et al., 2004).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. These studies help in elucidating the antibacterial activity of the compounds and their potential mechanisms of action (Shahana & Yardily, 2020).
Propiedades
IUPAC Name |
[4-(3-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-13-2-1-3-15(10-13)24-19-16-11-14(22)4-5-18(16)23-12-17(19)20(26)25-6-8-27-9-7-25/h1-5,10-12H,6-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVXMHMOAONIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822010.png)
![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)


![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2822016.png)
![N-(2-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2822017.png)

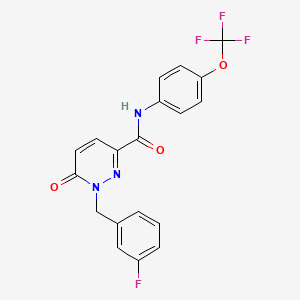
![Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate](/img/structure/B2822021.png)
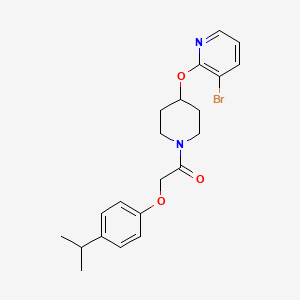
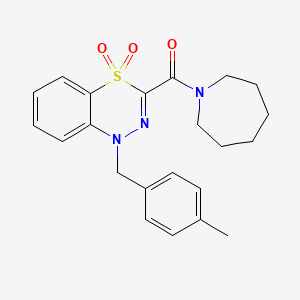

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)
